
Tetrapropyldiboroxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapropyldiboroxane is an organoboron compound characterized by the presence of boron and oxygen atoms in its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapropyldiboroxane can be synthesized through the reaction of boron trichloride with propyl alcohol under controlled conditions. The reaction typically involves the following steps:
Reaction Setup: Boron trichloride is introduced to a reaction vessel containing propyl alcohol.
Reaction Conditions: The mixture is heated to a specific temperature, usually around 60-80°C, under an inert atmosphere to prevent oxidation.
Product Isolation: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Tetrapropyldiboroxane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form boron oxides.
Reduction: Can be reduced to form boron hydrides.
Substitution: Undergoes substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen gas under elevated temperatures.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Boron oxides and propyl alcohol.
Reduction: Boron hydrides and propyl derivatives.
Substitution: Halogenated boron compounds and corresponding by-products.
Scientific Research Applications
Tetrapropyldiboroxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of tetrapropyldiboroxane involves its interaction with molecular targets through the formation of boron-oxygen bonds. These interactions can lead to the stabilization of reactive intermediates in organic synthesis or the delivery of therapeutic agents in medical applications. The pathways involved often include the coordination of boron atoms with electron-rich sites on target molecules.
Comparison with Similar Compounds
Triethylborane: Another organoboron compound with similar reactivity but different alkyl groups.
Tetramethylborate: Contains methyl groups instead of propyl groups, leading to different physical and chemical properties.
Dibutylboron trifluoride: A boron compound with butyl groups and a trifluoride moiety, used in different applications.
Uniqueness: Tetrapropyldiboroxane is unique due to its specific alkyl group configuration, which imparts distinct reactivity and stability compared to other boron compounds. Its ability to form stable complexes and undergo a variety of chemical reactions makes it a versatile reagent in both research and industrial applications.
Properties
CAS No. |
52102-14-4 |
|---|---|
Molecular Formula |
C12H28B2O |
Molecular Weight |
210.0 g/mol |
IUPAC Name |
dipropylboranyloxy(dipropyl)borane |
InChI |
InChI=1S/C12H28B2O/c1-5-9-13(10-6-2)15-14(11-7-3)12-8-4/h5-12H2,1-4H3 |
InChI Key |
HOGOJKTVPXUBJC-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC)(CCC)OB(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


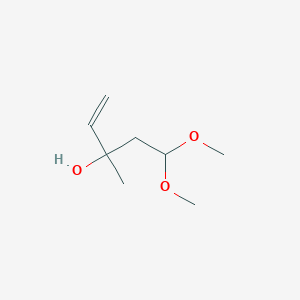
![2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid](/img/structure/B14647702.png)
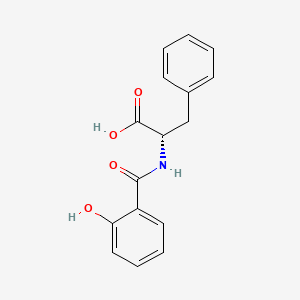

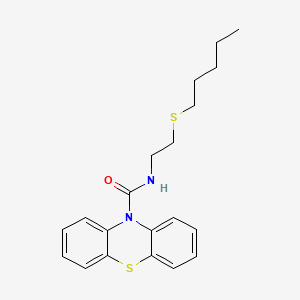
![1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane](/img/structure/B14647732.png)




![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
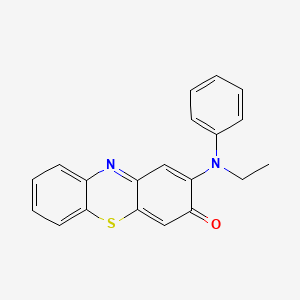
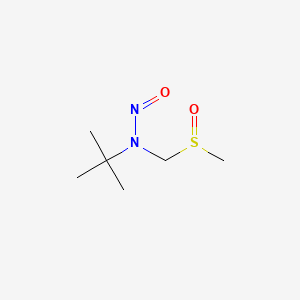
![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)
